N'-(4-Fluorophenyl)-N-methoxy-N-methylurea
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Overview
Description
N’-(4-Fluorophenyl)-N-methoxy-N-methylurea is an organic compound characterized by the presence of a fluorophenyl group attached to a methoxy and methyl-substituted urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluorophenyl)-N-methoxy-N-methylurea typically involves the reaction of 4-fluoroaniline with methyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Fluoroaniline+Methyl isocyanate→N’-(4-Fluorophenyl)-N-methoxy-N-methylurea
Industrial Production Methods
On an industrial scale, the production of N’-(4-Fluorophenyl)-N-methoxy-N-methylurea may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Fluorophenyl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
N’-(4-Fluorophenyl)-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Fluorophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Fluorophenyl)-N-methylurea: Lacks the methoxy group, leading to different chemical properties.
N’-(4-Chlorophenyl)-N-methoxy-N-methylurea: Contains a chlorine atom instead of fluorine, resulting in altered reactivity.
N’-(4-Fluorophenyl)-N-ethoxy-N-methylurea: Features an ethoxy group instead of methoxy, affecting its solubility and reactivity.
Uniqueness
N’-(4-Fluorophenyl)-N-methoxy-N-methylurea is unique due to the presence of both methoxy and fluorophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88132-24-5 |
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Molecular Formula |
C9H11FN2O2 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChI Key |
XIZJUMGBKKPDHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
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